molecular formula C20H23N3O3 B4552813 3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

Cat. No.: B4552813
M. Wt: 353.4 g/mol
InChI Key: DLMDDUYANFTUIJ-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide typically involves multiple steps:

    Nitration: The starting material, 3-methylbenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Amidation: The nitro-substituted benzamide is then reacted with 4-(piperidin-1-ylmethyl)aniline under appropriate conditions to form the desired compound. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine moiety can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurological pathways.

    Biological Studies: The compound can be used to study the interaction of piperidine-containing molecules with biological targets.

    Pharmacology: It serves as a lead compound in the development of drugs with specific pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to enhance binding affinity to certain biological targets, thereby modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
  • 3-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

Uniqueness

3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is unique due to the presence of both the nitro and piperidine groups, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced pharmacological activity and specificity compared to similar compounds lacking one of these groups.

Properties

IUPAC Name

3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15-13-17(7-10-19(15)23(25)26)20(24)21-18-8-5-16(6-9-18)14-22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMDDUYANFTUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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